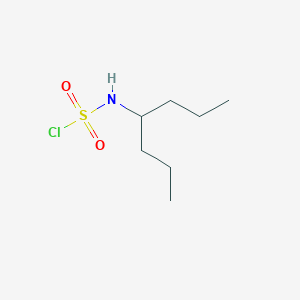
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide is a chemical compound characterized by the presence of a tetrazole ring and a hexanamide chain The tetrazole ring is a five-membered ring containing four nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide typically involves the formation of the tetrazole ring followed by the attachment of the hexanamide chain. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions. The resulting tetrazole can then be further functionalized to introduce the hexanamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form dihydrotetrazoles.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazoles.
Substitution: Various substituted amides or alcohol derivatives.
科学研究应用
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
- 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanoic acid
- N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide
Uniqueness
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide is unique due to its specific combination of a tetrazole ring and a hexanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
61197-40-8 |
|---|---|
分子式 |
C7H13N5OS |
分子量 |
215.28 g/mol |
IUPAC 名称 |
6-(5-sulfanylidene-2H-tetrazol-1-yl)hexanamide |
InChI |
InChI=1S/C7H13N5OS/c8-6(13)4-2-1-3-5-12-7(14)9-10-11-12/h1-5H2,(H2,8,13)(H,9,11,14) |
InChI 键 |
CDAOOUIBHCVUSV-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)N)CCN1C(=S)N=NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
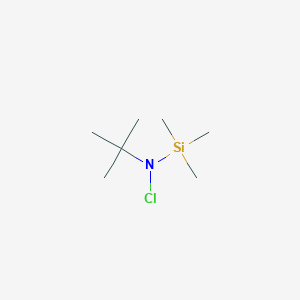

![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
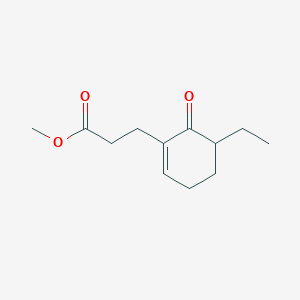

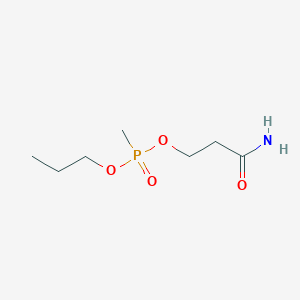

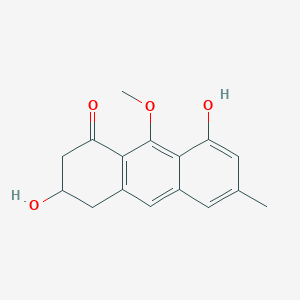
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)


